Anagrelid-Unreinheit 5

Übersicht

Beschreibung

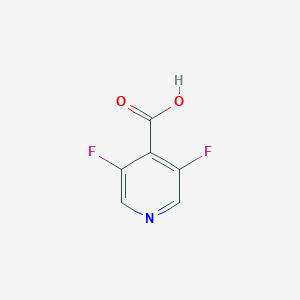

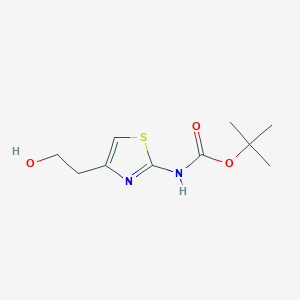

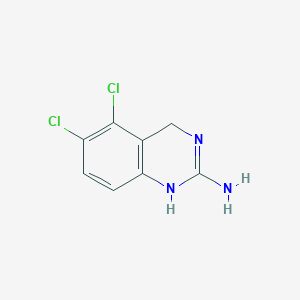

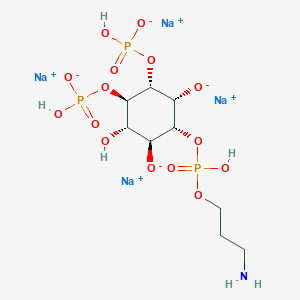

2-Amino-5,6-dichloro-3,4,-dihydroquinazoline is a member of quinazolines.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Referenzstandards

Anagrelid-Unreinheit 5 wird als Referenzstandard in der pharmazeutischen Forschung verwendet . Referenzstandards sind entscheidend für die Sicherstellung der Qualität und Konsistenz von pharmazeutischen Produkten. Sie dienen als Referenz für die Identifizierung und Quantifizierung verschiedener Verunreinigungen, die in Arzneimittelsubstanzen oder -produkten vorhanden sein können.

Entwicklung Analytischer Methoden

Diese Verbindung wird bei der Entwicklung analytischer Methoden verwendet . Diese Methoden sind unerlässlich für die genaue Messung von Arzneimittelsubstanzen, Verunreinigungen und Metaboliten in verschiedenen Matrices während der Arzneimittelentwicklung. Die gut charakterisierte Natur der Verbindung ermöglicht die Entwicklung robuster und zuverlässiger analytischer Verfahren.

Methodenvalidierung (AMV)

In der pharmazeutischen Industrie ist die Methodenvalidierung eine Voraussetzung, um zu belegen, dass eine analytische Methode für ihren vorgesehenen Zweck geeignet ist. This compound wird in Methodenvalidierungsprozessen verwendet, um die Richtigkeit, Präzision, Spezifität, Linearität und Sensitivität analytischer Methoden sicherzustellen .

Gesetzliche Einhaltung

Die detaillierten Charakterisierungsdaten von this compound entsprechen den behördlichen Richtlinien und machen sie zu einem wertvollen Gut für behördliche Einreichungen, wie z. B. Abbreviated New Drug Applications (ANDA) . Es hilft Pharmaunternehmen, die Qualität und Sicherheit ihrer Produkte gegenüber den Aufsichtsbehörden nachzuweisen.

Stabilitätsprüfung

Stabilitätsprüfungen sind ein wesentlicher Bestandteil der Arzneimittelentwicklung und -registrierung. This compound kann in Stabilitätsstudien verwendet werden, um das Abbauprofil der Arzneimittelsubstanz zu bestimmen und die Haltbarkeit und Lagerbedingungen festzulegen .

Metabolitenidentifizierung

Als Metabolit von Anagrelid ist diese Verbindung von Bedeutung in pharmakokinetischen Studien, bei denen die Stoffwechselwege und das Schicksal des Ausgangsmedikaments im Körper untersucht werden .

Forschung zur Synthetischen Methodik

Die Synthese von this compound ist von Interesse im Bereich der synthetischen Chemie. Forscher untersuchen die Synthesewege, um diese Verbindung effizient und mit hoher Reinheit herzustellen, was zu Fortschritten in den synthetischen Methoden führen kann .

Wirkmechanismus

Target of Action

Anagrelide, the parent compound, is known to targetplatelet-producing cells . It suppresses transcription factors necessary for the synthesis and maturation of these cells .

Mode of Action

The exact mechanism by which Anagrelide impurity 5 interacts with its targets is unclear. Anagrelide, the parent compound, is known to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . It also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .

Biochemical Pathways

Anagrelide impurity 5 likely affects the same biochemical pathways as Anagrelide. Anagrelide suppresses the expression of transcription factors, including GATA-1 and FOG-1, required for megakaryocytopoiesis . This suppression leads to a reduction in platelet production .

Pharmacokinetics

Anagrelide has a relatively short residence time in the body, necessitating twice or four times daily dosing . Less than 1% of Anagrelide is recovered in the urine . The mean recovery of 2-amino-5,6-dichloro-3,4,-dihydroquinazoline in urine is approximately 18-35% of the administered dose .

Result of Action

The parent compound anagrelide is known to decrease platelet counts, reducing the risk of thrombosis in patients with myeloproliferative neoplasms .

Action Environment

It is known that food intake can significantly impact the pharmacokinetics of anagrelide .

Biochemische Analyse

Biochemical Properties

Anagrelide impurity 5 plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with phosphodiesterase enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves inhibition of enzyme activity, leading to altered cellular signaling pathways.

Cellular Effects

Anagrelide impurity 5 affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the signaling pathways that regulate platelet aggregation, thereby affecting platelet function and count . Additionally, it can alter gene expression profiles related to cell cycle regulation and apoptosis.

Molecular Mechanism

The molecular mechanism of action of Anagrelide impurity 5 involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) within cells . This elevation in cAMP levels interferes with intracellular signaling networks, ultimately affecting cellular functions such as platelet aggregation and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Anagrelide impurity 5 change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Anagrelide impurity 5 is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been associated with sustained alterations in cellular function, particularly in in vitro studies.

Dosage Effects in Animal Models

The effects of Anagrelide impurity 5 vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. For instance, high doses of Anagrelide impurity 5 have been associated with toxicity in hematopoietic cells, leading to reduced platelet counts and other hematological abnormalities . Threshold effects have also been observed, indicating a dose-dependent response.

Metabolic Pathways

Anagrelide impurity 5 is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy.

Transport and Distribution

The transport and distribution of Anagrelide impurity 5 within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake and distribution within cells . Additionally, its localization and accumulation in specific tissues can impact its biological activity and potential toxicity.

Subcellular Localization

Anagrelide impurity 5 exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is crucial for its activity and function, as it determines the sites of interaction with biomolecules and the resulting biochemical effects.

Eigenschaften

IUPAC Name |

5,6-dichloro-1,4-dihydroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N3/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-2H,3H2,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBKOTIVQMCTTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432648 | |

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444904-63-6 | |

| Record name | RL-603 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0444904636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide impurity 5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RL-603 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD898EX8IE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary research focus regarding 2-Amino-5,6-dichloro-3,4-dihydroquinazoline (RL603)?

A1: The primary research focus is to determine if RL603 contributes to the platelet-lowering effect of its parent drug, anagrelide. [, , ] This is crucial for understanding the mechanism of action of anagrelide and potentially improving its therapeutic application.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

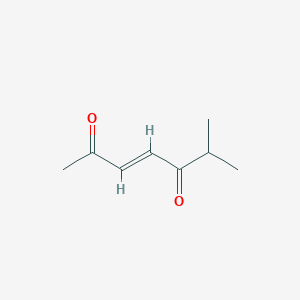

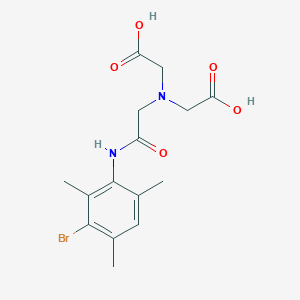

![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)